
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share the pyridyl group and have diverse applications in chemistry and biology.
Phenyl derivatives: Compounds with phenyl groups are common in organic chemistry and have various uses in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
56501-77-0 |
|---|---|
Formule moléculaire |
C31H34N2O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C31H34N2O2/c1-3-33(4-2)23-24-35-28-20-18-27(19-21-28)31(34,26-15-9-6-10-16-26)30(25-13-7-5-8-14-25)29-17-11-12-22-32-29/h5-22,30,34H,3-4,23-24H2,1-2H3 |
Clé InChI |
CVMUUWVMBRPQEX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
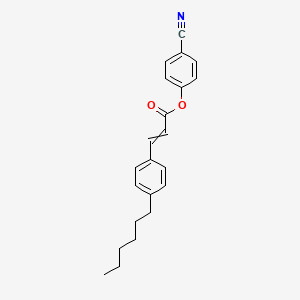
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
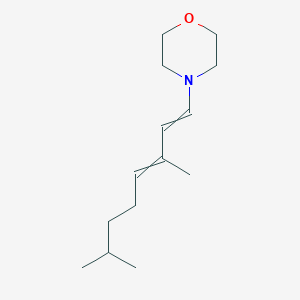
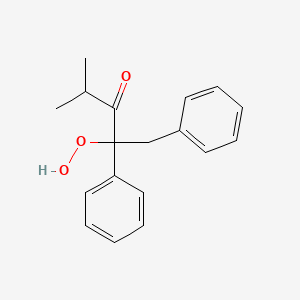
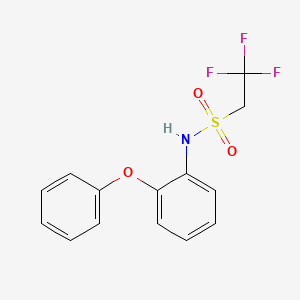
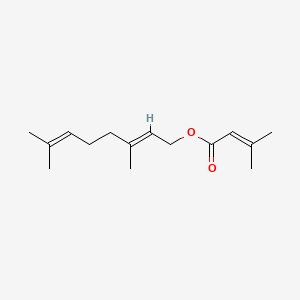
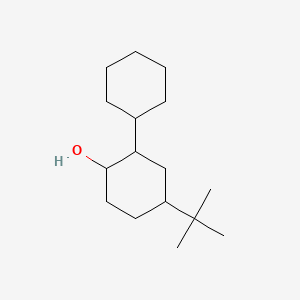


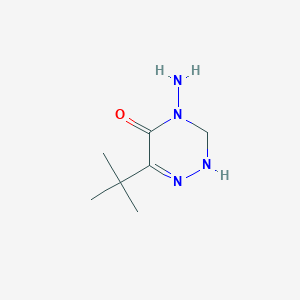
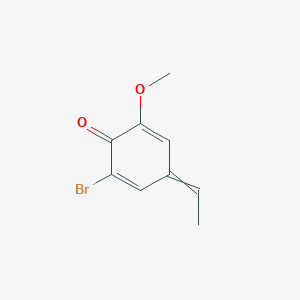
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
